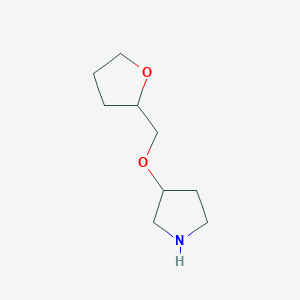
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
Descripción general
Descripción
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, commonly referred to as 3-THFMP, is an organic compound that has been widely studied for its potential applications in the scientific research field. It is a heterocyclic compound which is formed by the joining of a pyrrolidine ring with a tetrahydrofuran ring, and is known for its unique chemical and physical properties. 3-THFMP is a colorless liquid with a boiling point of 122°C and a melting point of -78°C. It is also highly soluble in a variety of organic solvents, such as ethanol, methanol, and acetone.
Aplicaciones Científicas De Investigación
3-THFMP has been used in a variety of scientific research applications, including drug synthesis, medicinal chemistry, and materials science. In drug synthesis, 3-THFMP can be used as a starting material for the synthesis of various drugs, such as opioid analgesics, anti-anxiety drugs, and anti-depressants. In medicinal chemistry, 3-THFMP can be used as a building block for the synthesis of various bioactive compounds, such as peptides and nucleotides. In materials science, 3-THFMP can be used as a starting material for the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-THFMP is not yet fully understood, but it is believed to be related to its ability to interact with certain receptors in the body. The compound has been shown to interact with the mu opioid receptor, which is involved in pain perception and the regulation of emotions. In addition, 3-THFMP has been shown to interact with the serotonin 5-HT3 receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
3-THFMP has been shown to have a number of biochemical and physiological effects in laboratory animals. In mice, the compound has been shown to reduce pain perception and reduce anxiety-like behavior. In addition, 3-THFMP has been shown to increase dopamine levels in the brain, which is associated with improved mood and improved cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-THFMP in laboratory experiments has several advantages, including its low cost, ease of synthesis, and its ability to interact with a variety of receptors in the body. However, there are also some limitations to the use of 3-THFMP in laboratory experiments, including its low solubility in water, its instability in the presence of light, and its potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of 3-THFMP in the field of scientific research are still being explored, and there are a number of promising future directions for this compound. These include the development of new drugs and materials, the exploration of its potential as a therapeutic agent, and the study of its biochemical and physiological effects. In addition, further research into the mechanism of action of 3-THFMP may provide insight into its potential therapeutic applications.
Propiedades
IUPAC Name |
3-(oxolan-2-ylmethoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-9(11-5-1)7-12-8-3-4-10-6-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFDYGSXJXYMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257779 | |
| Record name | 3-[(Tetrahydro-2-furanyl)methoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine | |
CAS RN |
933702-05-7 | |
| Record name | 3-[(Tetrahydro-2-furanyl)methoxy]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933702-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Tetrahydro-2-furanyl)methoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388707.png)








